Home > Products > Screening Compounds P5971 > Akt inhibitor VIII
Akt inhibitor VIII - 612847-09-3

Akt inhibitor VIII

Catalog Number: EVT-258922
CAS Number: 612847-09-3
Molecular Formula: C34H29N7O
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Akt Inhibitor VIII is a cell-permeable, highly potent, and selective allosteric inhibitor of Akt1 and Akt2, with minimal activity against Akt3. It targets the pleckstrin homology (PH) domain of Akt, preventing its phosphorylation and activation. [] Akt Inhibitor VIII is a valuable tool in biological research for studying the Akt signaling pathway and its role in various cellular processes.

LY294002

Relevance: LY294002 is directly related to Akt inhibitor VIII as it inhibits the same signaling pathway, albeit targeting a different component. [, , , , , , , , ] While both compounds ultimately lead to inhibition of Akt activity, Akt inhibitor VIII directly binds and inhibits Akt, whereas LY294002 acts upstream by inhibiting PI3K, preventing Akt activation.

Everolimus (RAD001)

Relevance: As an mTORC1 inhibitor, Everolimus shares a similar mechanism of action with rapamycin and is indirectly related to Akt inhibitor VIII. [, ] Both Everolimus and Akt inhibitor VIII target the PI3K/Akt/mTOR pathway, but at different points. This highlights the importance of this pathway in cancer and other diseases.

Wortmannin

Relevance: Wortmannin is relevant to Akt inhibitor VIII because it inhibits PI3K, an upstream activator of Akt. [, , , , ] Similar to LY294002, it exerts its effects upstream of Akt but ultimately influences the same signaling cascade as Akt inhibitor VIII.

Perifosine

Relevance: Although both perifosine and Akt inhibitor VIII target and inhibit Akt activity, their mechanisms of action differ. This highlights the multiple ways in which Akt activity can be modulated and the potential for developing various types of Akt inhibitors.

MK-2206

Relevance: MK-2206 directly inhibits Akt, similar to Akt inhibitor VIII, but targets a different domain within the protein. Both compounds demonstrate the potential of targeting Akt for therapeutic intervention.

Triciribine

Relevance: Both triciribine and Akt inhibitor VIII directly inhibit Akt kinase activity. While their binding sites on Akt might differ, they both highlight the importance of targeting Akt's kinase activity for therapeutic benefit.

ARQ-092

Relevance: Similar to Akt inhibitor VIII, ARQ-092 directly targets and inhibits Akt activity. Their inclusion in research highlights the ongoing effort to develop potent and selective Akt inhibitors for various therapeutic applications.

CCT128930

Relevance: CCT128930 shares a similar mechanism of action with Akt inhibitor VIII by directly inhibiting Akt kinase activity. These compounds contribute to understanding the distinct roles of different AKT isoforms and their potential as therapeutic targets.

PI103

Relevance: While Akt inhibitor VIII specifically targets Akt, PI103 targets both PI3K (upstream of Akt) and mTOR (downstream of Akt), affecting the entire signaling cascade. This demonstrates a broader approach to inhibiting this pathway and potentially achieving more comprehensive therapeutic effects.

Overview

Akt inhibitor VIII is a selective and reversible inhibitor of the protein kinase Akt, specifically targeting isoforms Akt1 and Akt2. It is classified as a quinoxaline compound, known for its ability to inhibit the phosphorylation activity of Akt, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has gained attention in cancer research due to its potential to overcome resistance mechanisms in tumor cells, thereby enhancing the efficacy of chemotherapeutic agents.

Source

Akt inhibitor VIII is commercially available from various suppliers, including Calbiochem and ApexBio. The compound is often utilized in biological research to study the Akt signaling pathway and its implications in cancer biology and immunotherapy.

Classification
  • Chemical Class: Quinoxaline derivatives
  • CAS Number: 612847-09-3
  • Molecular Formula: C₃₄H₂₉N₇O
Synthesis Analysis

Methods

The synthesis of Akt inhibitor VIII involves several key steps that include halogenation, nucleophilic substitution, and condensation reactions. The process typically starts with a commercially available precursor compound, such as 4-chloropyrazolopyrimidine.

Technical Details

  1. Halogenation: A halogen (e.g., chloride or bromide) is introduced at the C-5 position of the precursor via free radical halogenation.
  2. Nucleophilic Substitution: The halogen is replaced by a tert-butyl piperazine-1-carboxylate through aromatic nucleophilic substitution under microwave irradiation.
  3. Deprotection: The protecting group is removed using trifluoroacetic acid to yield an intermediate.
  4. Final Condensation: The final step involves condensing with an appropriate carboxylic acid followed by deprotection to obtain the desired product.

This synthetic route has been optimized to yield high purity compounds suitable for biological evaluation .

Molecular Structure Analysis

Structure

Akt inhibitor VIII features a complex molecular structure characterized by multiple aromatic rings and a piperidine moiety. The specific arrangement contributes to its binding affinity for the Akt kinase.

Data

  • Molecular Weight: Approximately 573.67 g/mol
  • IC50 Values:
    • Akt1: 58 nM
    • Akt2: 210 nM
    • Akt3: 2.12 µM

These values indicate the potency of the inhibitor against different isoforms of Akt, highlighting its selectivity for Akt1 and Akt2 over Akt3 .

Chemical Reactions Analysis

Reactions

Akt inhibitor VIII has been shown to effectively inhibit various cellular processes mediated by Akt signaling. Notably, it blocks the phosphorylation of key substrates involved in cell growth and survival pathways.

Technical Details

In vitro studies demonstrate that treatment with Akt inhibitor VIII leads to:

  • Decreased phosphorylation of insulin-like growth factor receptor substrates.
  • Induction of cell cycle arrest at the G0/G1 phase.
  • Increased apoptosis markers such as cleaved caspase-9 and poly(ADP-ribose) polymerase cleavage in cancer cell lines like MCF-7 .
Mechanism of Action

Akt inhibitor VIII functions primarily by binding to the pleckstrin homology domain of Akt, inhibiting its activation by upstream signaling molecules such as phosphoinositide-dependent kinase 1. This inhibition prevents the downstream phosphorylation events that lead to cell proliferation and survival.

Process Data

The compound's mechanism has been demonstrated in various studies, where it significantly reduces basal and stimulated phosphorylation levels of Akt in both cultured cells and animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 9.2 mg/mL.

Chemical Properties

These properties make it suitable for use in various biochemical assays and therapeutic applications .

Applications

Akt inhibitor VIII has several important applications in scientific research:

  1. Cancer Research: Used extensively to study the role of Akt signaling in tumorigenesis and resistance to chemotherapy.
  2. Immunotherapy: Investigated for its potential to enhance T-cell memory phenotypes in engineered T-cell therapies, particularly in improving outcomes for patients with hematological malignancies .
  3. Cell Signaling Studies: Serves as a tool for dissecting the pathways regulated by Akt, aiding in the understanding of metabolic disorders and other diseases linked to dysregulated kinase activity.
Introduction to Akt Inhibitor VIII in Targeted Cancer Therapy

Role of Akt Signaling in Oncogenesis and Therapeutic Targeting

The serine/threonine kinase Akt (protein kinase B/PKB) is a pivotal effector of the PI3K signaling cascade, governing cellular survival, proliferation, metabolism, and apoptosis [3] [4]. Aberrant activation of Akt occurs in ~40% of human cancers through multiple mechanisms: PIK3CA mutations (13% frequency), PTEN loss (30%), or direct AKT amplifications/mutations (e.g., AKT1 E17K in breast/ovarian cancers) [4] [8]. This pathway dysregulation promotes tumorigenesis by:

  • Suppressing apoptosis via phosphorylation-mediated inactivation of pro-apoptotic proteins (BAD, BIM, FoxO1) [3] [10]
  • Accelerating cell cycle progression through inhibition of p21/p27 and activation of mTORC1-driven cyclin translation [7] [10]
  • Enabling metastatic spread by inducing epithelial-mesenchymal transition (EMT) and matrix metalloproteinase secretion [3] [7]

Akt exists as three isoforms: Akt1 (primary role in survival), Akt2 (glucose metabolism), and Akt3 (brain-specific development) [3] [4]. Despite functional overlaps, isoform-specific alterations are tumor-context dependent—Akt2 amplifications dominate in ovarian/pancreatic cancers, while Akt1 mutations occur in breast/gastric carcinomas [7] [10]. This establishes Akt as a high-priority target for anticancer drug development.

Classification of Akt Inhibitors: Allosteric vs. ATP-Competitive Mechanisms

Akt inhibitors are categorized by their molecular targeting strategies:

Allosteric Inhibitors

  • Mechanism: Bind a PH domain-kinase domain interface, locking Akt in an inactive conformation. This prevents membrane translocation and Thr308/Ser473 phosphorylation [6] [8].
  • Selectivity advantage: Exploits structural uniqueness of Akt’s PH domain, minimizing off-target effects against other AGC kinases (PKA, PKC, SGK) [9].
  • Representatives: MK-2206, miransertib (ARQ 092), and Akt Inhibitor VIII (prototype tool compound) [6] [8].

ATP-Competitive Inhibitors

  • Mechanism: Directly occupy the ATP-binding pocket in the kinase domain, blocking catalytic activity regardless of PH domain conformation [4] [8].
  • Broad inhibition: Target active Akt but may affect structurally similar kinases, potentially increasing toxicity [6] [10].
  • Representatives: Capivasertib, ipatasertib, GDC-0068 [4] [8].

Table 1: Key Biochemical Differences Between Allosteric and ATP-Competitive Akt Inhibitors

PropertyAllosteric InhibitorsATP-Competitive Inhibitors
Binding SitePH-Kinase interfaceATP pocket in kinase domain
Conformational LockStabilizes inactive stateBinds active conformation
Isoform SensitivityAkt1 > Akt2 >> Akt3Pan-isoform
Mutation VulnerabilityResistant to kinase mutationsResistant to PH domain mutations

Interactive Toggle: Allosteric inhibitors show reduced activity against Akt3 and certain PH domain mutants (e.g., E17K), while ATP-competitive inhibitors maintain efficacy across isoforms but face ATP site mutation challenges [6] [8].

Akt Inhibitor VIII as a Prototypical Allosteric Inhibitor: Historical Development and Clinical Relevance

Akt Inhibitor VIII (AKTi-1/2) is a cell-permeable quinoxaline derivative (CAS 612847-09-3) developed as a selective allosteric probe. Its biochemical profile established key pharmacological benchmarks for later clinical candidates [5] [9].

Molecular Mechanism and Selectivity

  • Isoform-Specific Inhibition: Reversibly blocks Akt1 (IC₅₀ = 58 nM), Akt2 (IC₅₀ = 210 nM), and Akt3 (IC₅₀ = 2,119 nM) in kinase assays [5] [9].
  • PH Domain Dependency: Requires intact PH domains for activity; inactive against PH-domain-deleted Akt mutants [9].
  • Unique Allosteric Action: Unlike ATP-competitive inhibitors, it does not compete with ATP and inhibits phosphorylation of Akt substrates (PRAS40, GSK3β) without affecting PI3K or mTOR activity [9] [10].

Table 2: Biochemical Profile of Akt Inhibitor VIII

ParameterValueAssay System
Akt1 IC₅₀58 nMIn vitro kinase assay
Akt2 IC₅₀210 nMIn vitro kinase assay
Akt3 IC₅₀2,119 nMIn vitro kinase assay
PKA/PKC/SGK IC₅₀>50 µM (no inhibition)Kinase panel screening
Cellular EfficacyBlocks Akt phosphorylation at >1 µMMCF7, MDA-MB-468 cells

Functional and Resistance Implications

  • Overcomes Chemoresistance: Restores sensitivity to paclitaxel and cisplatin in Akt-overexpressing breast cancer models by suppressing survival signals [9].
  • Mutation-Driven Resistance: The AKT1 E17K mutation reduces inhibitor binding affinity by disrupting PH domain conformation, increasing IC₅₀ by ~5-fold for allosteric inhibitors like Inhibitor VIII. ATP-competitive inhibitors remain unaffected [6] [8].
  • Non-Catalytic Effects: Modulates acetate excretion—a metabolic readout of non-kinase Akt function—highlighting unique biological impacts beyond kinase suppression [8].

Table 3: Molecular Features and Limitations of Akt Inhibitor VIII

FeatureDetailResearch Utility
Chemical StructureQuinoxaline-based; molecular formula C₃₄H₂₉N₇OProbe for PH domain-dependent inhibition
Solubility/HandlingDMSO-soluble (5 mg/mL); light-sensitiveStandardizable in vitro conditions
Key Resistance MutantAKT1 E17K (reduced binding affinity)Models clinical resistance to allosteric inhibitors
Off-Target ActivityNone detected against 74 kinases at 1 µMHigh specificity validation

Translational and Clinical Context

As a first-generation allosteric agent, Akt Inhibitor VIII demonstrated proof-of-concept for PH domain targeting but lacks clinical utility due to pharmacokinetic limitations. Its legacy informed the design of improved allosteric inhibitors like miransertib, which retains activity against some E17K mutants [6] [8]. Current clinical efforts prioritize ATP-competitive inhibitors (e.g., capivasertib) in AKT1 E17K-mutant cancers, while allosteric inhibitors remain valuable tools for dissecting non-catalytic Akt functions [4] [8].

Interactive Summary: Akt Inhibitor VIII exemplifies the "targeted probe" approach—using selective chemical tools to validate mechanisms before clinical translation. Its limitations underscore the necessity for isoform-optimized inhibitors in precision oncology [5] [9].

Properties

CAS Number

612847-09-3

Product Name

Akt inhibitor VIII

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C34H29N7O

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Solubility

Soluble in DMSO, not in water

Synonyms

AKT inhibitor VIII; AKT-inhibitor-VIII; AKT inhibitor-8; AKT-inhibitor-8; Akt-I 1,2; Akti-1/2. Sigma-A6730

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.